Unii-O7TO8QV9YC
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Overview
Description
The compound identified by the Unique Ingredient Identifier (UNII) “Unii-O7TO8QV9YC” is a chemical substance with specific properties and applications. This identifier is part of the FDA’s Global Substance Registration System, which ensures efficient and accurate exchange of information on substances .
Preparation Methods
Selective Hydrogenation: Using catalysts such as Ni/SiO2 for the selective hydrogenation of precursors.
Precipitation Methods: Utilizing oxalic acid or sodium carbonate for precipitation.
Temperature Control: Growing bacterial cultures at specific temperatures to affect transformation efficiency.
Chemical Reactions Analysis
Chemical reactions involving Unii-O7TO8QV9YC can include:
Oxidation and Reduction: These reactions involve the transfer of electrons between reactants.
Substitution Reactions: Where one atom or group of atoms in a molecule is replaced by another atom or group of atoms.
Common Reagents and Conditions: Typical reagents might include acids, bases, and various catalysts under controlled temperature and pressure conditions
Major Products: The products formed depend on the specific reactions and conditions applied.
Scientific Research Applications
Unii-O7TO8QV9YC has a wide range of applications in scientific research, including:
Chemistry: Used in various chemical reactions and synthesis processes.
Medicine: Could be involved in drug development and therapeutic research.
Industry: Utilized in manufacturing processes and material science .
Mechanism of Action
The mechanism of action for Unii-O7TO8QV9YC involves its interaction with specific molecular targets and pathways. While detailed information is not available, similar compounds often act by:
Inhibiting Enzymes: Such as isocitrate dehydrogenase-1 (IDH1) inhibitors used in cancer treatment.
Binding to Receptors: Modulating receptor activity to exert therapeutic effects.
Pathways Involved: Various biochemical pathways depending on the specific application.
Comparison with Similar Compounds
Unii-O7TO8QV9YC can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
26967-65-7 |
---|---|
Molecular Formula |
C30H42O3 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
2,3-diethylphenol;2,5-diethylphenol;3,5-diethylphenol |
InChI |
InChI=1S/3C10H14O/c1-3-8-5-9(4-2)7-10(11)6-8;1-3-8-5-6-9(4-2)10(11)7-8;1-3-8-6-5-7-10(11)9(8)4-2/h3*5-7,11H,3-4H2,1-2H3 |
InChI Key |
ZAEITZKGXCXUNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)O.CCC1=C(C(=CC=C1)O)CC.CCC1=CC(=CC(=C1)O)CC |
Origin of Product |
United States |
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